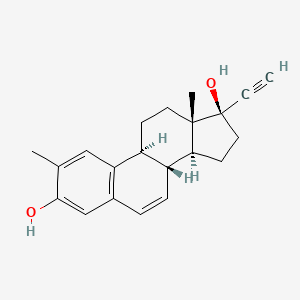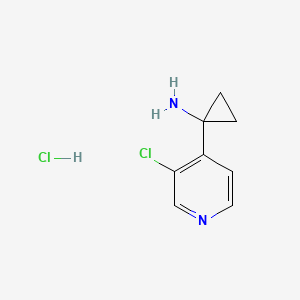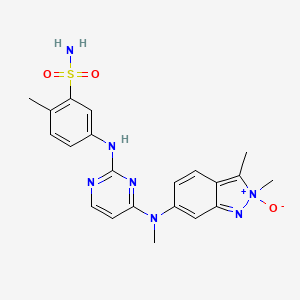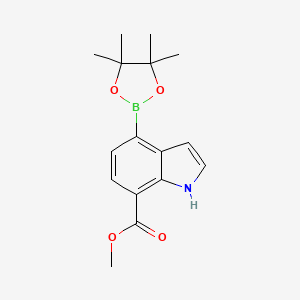
3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) is an organic compound with the molecular formula C10H6O6 and a molecular weight of 222.15 g/mol. This compound is characterized by two furan-2,5-dione groups connected by an ethane-1,2-diyl linker. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) typically involves the reaction of furan-2,5-dione derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of a solvent-free reaction environment, where the reactants are heated to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan-2,5-dione groups into furan-2,5-diol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) exerts its effects involves its interaction with various molecular targets. The furan-2,5-dione groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) can be compared with other similar compounds, such as:
Furan-2,5-dicarboxylic acid: A related compound with similar structural features but different functional groups.
2,2’-(1,2-ethylenediyl)bis(furan): Another compound with an ethane-1,2-diyl linker but different substituents on the furan rings.
The uniqueness of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H6O6 |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
3-[2-(2,5-dioxofuran-3-yl)ethyl]furan-2,5-dione |
InChI |
InChI=1S/C10H6O6/c11-7-3-5(9(13)15-7)1-2-6-4-8(12)16-10(6)14/h3-4H,1-2H2 |
Clave InChI |
JUPGSECRPJCODG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)OC1=O)CCC2=CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)


![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)



